6-Amino-3-(2-fluoro-5-methoxyphenyl)picolinic acid
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Overview
Description
6-Amino-3-(2-fluoro-5-methoxyphenyl)picolinic acid is a chemical compound with the molecular formula C13H11FN2O3. It is a derivative of picolinic acid, which is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a methoxy group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(2-fluoro-5-methoxyphenyl)picolinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bond between the picolinic acid derivative and the fluoro-substituted phenyl ring. The reaction conditions often include the use of palladium catalysts, boron reagents, and base in an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-(2-fluoro-5-methoxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluoro-substituted phenyl ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
6-Amino-3-(2-fluoro-5-methoxyphenyl)picolinic acid has significant potential in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 6-Amino-3-(2-fluoro-5-methoxyphenyl)picolinic acid exerts its effects involves its interaction with specific molecular targets. The amino group and the fluoro-substituted phenyl ring allow the compound to bind to enzymes and receptors, modulating their activity. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Picolinic acid: A simpler derivative with a carboxylic acid group at the 2-position.
Nicotinic acid: An isomer with the carboxyl side chain at the 3-position.
Isonicotinic acid: An isomer with the carboxyl side chain at the 4-position.
Uniqueness: 6-Amino-3-(2-fluoro-5-methoxyphenyl)picolinic acid is unique due to the presence of the amino group, fluoro-substituted phenyl ring, and methoxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-amino-3-(2-fluoro-5-methoxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-19-7-2-4-10(14)9(6-7)8-3-5-11(15)16-12(8)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLWDCAJWNUIIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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